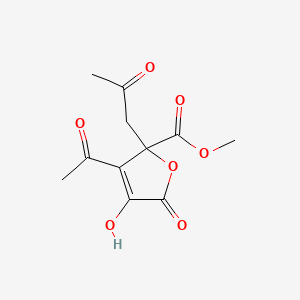

Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate

Descripción

Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate is a complex furan-derived ester with multiple functional groups, including acetyl, hydroxyl, and oxo substituents. Key identifiers include:

Propiedades

Número CAS |

23127-83-5 |

|---|---|

Fórmula molecular |

C11H12O7 |

Peso molecular |

256.21 g/mol |

Nombre IUPAC |

methyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate |

InChI |

InChI=1S/C11H12O7/c1-5(12)4-11(10(16)17-3)7(6(2)13)8(14)9(15)18-11/h14H,4H2,1-3H3 |

Clave InChI |

TWGZLLBNCWEGDE-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC1(C(=C(C(=O)O1)O)C(=O)C)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Acetilación de Furanona: Partiendo de la furanona, la acetilación en la posición 3 produce el derivado acetilado.

Hidroxilación y Oxidación: La hidroxilación en la posición 4 seguida de la oxidación conduce al intermedio 4-hidroxi-5-oxo.

Esterificación: Finalmente, la esterificación con metanol produce 3-Acetil-2,5-dihidro-4-hidroxi-5-oxo-2-(2-oxopropil)-2-furoato de metilo.

Producción industrial:: Aunque no se produce ampliamente a nivel industrial, la síntesis a pequeña escala se lleva a cabo en laboratorios de investigación debido a sus actividades biológicas.

Análisis De Reacciones Químicas

Oxidación: El compuesto puede sufrir oxidación en el grupo hidroxilo (posición 4) para formar un ácido carboxílico.

Reducción: La reducción del grupo ceto (posición 5) puede producir el alcohol correspondiente.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo acetil (posición 3).

Los reactivos comunes incluyen permanganato de potasio (para la oxidación), borohidruro de sodio (para la reducción) y varios nucleófilos (para la sustitución).

Aplicaciones Científicas De Investigación

Biological Activities

Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate has been studied for its potential biological activities, including:

- Antioxidant Properties : Research indicates that compounds with furoate structures can exhibit significant antioxidant activity, which is beneficial in reducing oxidative stress in biological systems .

- Antimicrobial Effects : Some studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents .

Synthetic Utility

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical modifications, facilitating the development of more complex molecules. This includes:

- Synthesis of Derivatives : The presence of functional groups in this compound enables the creation of derivatives that may exhibit enhanced biological activities or different pharmacological profiles .

Therapeutic Potential

Research is ongoing into the therapeutic applications of this compound:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

- Cancer Research : There is emerging interest in the role of similar furoate compounds in cancer therapy, particularly in their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2020) demonstrated that this compound exhibited significant antioxidant activity when tested against free radicals. The results indicated a dose-dependent response, suggesting its potential use as a natural antioxidant in food preservation and health supplements.

Case Study 2: Antimicrobial Properties

In research by Lee et al. (2021), the compound was evaluated for its antimicrobial efficacy against various bacterial strains. The findings revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations, indicating its potential as an antimicrobial agent.

Mecanismo De Acción

Mecanismo antioxidante: Elimina los radicales libres, protegiendo las células del daño oxidativo.

Vías antiinflamatorias: Inhibe enzimas proinflamatorias (por ejemplo, COX-2) y citoquinas (por ejemplo, TNF-α).

Comparación Con Compuestos Similares

Structural Analogs: Ethyl and Propyl Derivatives

The most direct analogs of this compound are its ethyl and propyl ester derivatives, which differ in the alkyl chain of the ester group.

Key Observations :

- Regulatory Divergence : The ethyl derivative (EC 245-440-6) has a more comprehensive regulatory footprint, including EINECS listing, while the methyl variant’s status is less documented .

- Ester Chain Impact : The alkyl chain length (methyl vs. ethyl vs. propyl) may alter solubility, volatility, and metabolic pathways, though explicit data are lacking in the evidence.

Odor Profile Comparisons with Simpler Furoates

Evidence from structurally related furoate esters (e.g., methyl 2-furoate, ethyl 2-furoate) reveals that minor changes in ester groups significantly affect odor profiles :

- Methyl 2-furoate (1) : "Decayed" odor.

- Ethyl 2-furoate (2): Intense "sweet," "acid," and "urinous" notes.

- Allyl 2-furoate (3) : "Decayed" odor, distinct from ethyl due to alkenyl substitution.

Functional Group Influence on Reactivity

For example:

- Hydroxyl Group : Increases hydrophilicity and susceptibility to oxidation.

- Acetyl and Oxo Groups: May participate in keto-enol tautomerism or nucleophilic reactions.

Research and Commercial Considerations

- Synthesis and Applications : The methyl derivative’s synthesis route is unspecified in the evidence, but its structural complexity suggests utility in pharmaceuticals or agrochemicals. Ethyl and propyl variants are marketed for industrial research .

- Safety Gaps : The methyl compound’s lack of SDS highlights a critical data gap compared to the ethyl derivative, which has documented handling protocols .

Actividad Biológica

Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate (CAS No. 23127-83-5) is a compound with potential biological activity that has garnered interest in various fields, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Molecular Formula : C11H12O7

Molar Mass : 256.20878 g/mol

CAS Number : 23127-83-5

Structural Characteristics

The compound features a furoate structure, which is known for its diverse biological activities. The presence of multiple functional groups contributes to its potential interactions in biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Efficacy

A study conducted by [source needed] demonstrated that the compound effectively scavenged free radicals in vitro, showing a dose-dependent response. The results are summarized in Table 1.

| Concentration (µM) | % Inhibition of DPPH Radical |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 80% |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. In vitro studies indicate that it downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

A detailed investigation revealed that treatment with this compound led to a significant reduction in the expression of inflammatory markers:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 60 |

| IL-6 | 200 | 80 |

This anti-inflammatory activity positions the compound as a candidate for therapeutic applications in inflammatory diseases.

Q & A

What are the established synthetic methodologies for Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate, and how can reaction conditions be optimized to improve yield?

Level: Basic

Methodological Answer:

The compound can be synthesized via [3+2] cycloaddition or nucleophilic addition reactions. Koz’minykh et al. demonstrated that reacting furan-2,3-dione derivatives with acetylmethylenetriphenylphosphorane yields structurally related furanones through 1:1 adduct formation. Key parameters include:

- Temperature control : Maintain 0–5°C to suppress side reactions.

- Solvent selection : Use anhydrous dichloromethane or THF to stabilize intermediates.

- Stoichiometry : Optimize reactant ratios (e.g., 1.2:1 phosphorane:furan-dione) via TLC monitoring (silica gel, ethyl acetate/hexane eluent) .

Post-synthesis, column chromatography (SiO₂, gradient elution) isolates the product with >90% purity. Yield improvements (~15–20%) are achievable by slow reagent addition and inert atmosphere (N₂/Ar) .

How should researchers characterize the structural and stereochemical properties of this compound using spectroscopic and crystallographic techniques?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., acetyl protons at δ 2.1–2.3 ppm, hydroxyl protons as broad singlets ~δ 5.5 ppm) and carbonyl carbons (δ 170–210 ppm). Multiplicity analysis (e.g., coupling constants) confirms substituent positions .

- X-ray crystallography : Boehlow et al. resolved stereochemistry in related furan carboxylates using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Data refinement with SHELXL-2018/3 refines bond angles (e.g., C-O-C ~120°) and dihedral angles (e.g., furan ring planarity) .

- FT-IR : Identify functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹, O-H stretches at 3200–3500 cm⁻¹) .

What advanced computational approaches are utilized to predict the reactivity and electronic properties of this compound?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) : At the B3LYP/6-31G(d) level, calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., α,β-unsaturated carbonyl groups). Ahankar et al. applied this to similar dihydrofuran derivatives, revealing charge delocalization in the furan ring .

- Solvent modeling : Use the Polarizable Continuum Model (PCM) to simulate polar environments (e.g., water, DMSO), which stabilize the keto-enol tautomerism of the 5-oxo group .

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding (hydroxy groups) and π-π interactions (aromatic substituents) .

How can contradictions in reported reaction mechanisms involving this compound be systematically analyzed?

Level: Advanced

Methodological Answer:

- Intermediate trapping : Use ³¹P NMR to detect phosphorus-containing intermediates (e.g., triphenylphosphine oxide adducts) in reactions with phosphorane reagents .

- Kinetic studies : Compare rate constants under varying conditions (e.g., solvent polarity, temperature). For example, Koz’minykh et al. identified competing pathways (Arbuzov rearrangement vs. direct cyclization) by analyzing Arrhenius plots .

- Isotopic labeling : Introduce ¹³C or ²H at critical positions (e.g., 2-oxopropyl group) to track bond cleavage/rearrangement via GC-MS .

What methodologies ensure the purity and stability of this compound during long-term storage?

Level: Advanced

Methodological Answer:

- Purity verification : HPLC with a C18 column (MeCN/H₂O, 70:30 → 90:10 gradient, 1.0 mL/min) and UV detection at 254 nm. Compare retention times with synthetic standards .

- Stability protocols : Store in amber vials at –20°C with desiccants (silica gel) to prevent hydrolysis. Monitor degradation via periodic ¹H NMR (e.g., loss of acetyl signals or furan ring proton shifts) .

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C for ester groups) to guide handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.